6-Ethoxy-3-azabicyclo[3.1.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKMUIIDQFGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Conformational Analysis of Azabicyclo 3.1.1 Heptanes
Diastereoselective Synthesis and Control in Bicyclic Ring Formation
The construction of the 3-azabicyclo[3.1.1]heptane core with specific stereochemistry is a critical challenge in its application. Diastereoselectivity can be achieved through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions.
A prominent and scalable approach involves the double alkylation of a malonate with a suitably substituted precursor, such as cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. jove.comacs.org This key step forms the bicyclic ring system. Subsequent hydrolysis and monodecarboxylation of the resulting N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid yield a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. jove.comacs.orgthieme-connect.com These diastereomers are readily separable, allowing for access to stereochemically pure building blocks. jove.comthieme-connect.com
Other methods for diastereoselective synthesis include:
Intramolecular [2+2] Cycloaddition: Thermal or photochemical intramolecular [2+2] cycloadditions of precursors like trans-N-cinnamyl-N-allyl amines can produce the bicyclic system with high diastereoselectivity for the exo isomer. researchgate.netclockss.org
Diastereoselective 1,3-Dipolar Cycloaddition: The reaction between bicyclo[1.1.0]butanes and pyridinium (B92312) ylides can form multicyclic azabicyclo[3.1.1]heptane systems in a highly diastereoselective manner, often without the need for a catalyst. rsc.orgchemrxiv.org
Diastereoselective Strecker Reaction: A modified Strecker reaction on a 3-oxocyclobutanecarboxylate precursor can install the necessary functional groups with the correct stereochemistry for subsequent intramolecular cyclization to form the bicyclic imide. chemrxiv.orgchemrxiv.org
These methods provide robust pathways to control the relative stereochemistry of substituents on the azabicyclo[3.1.1]heptane core.
Enantioselective Methodologies for Chiral Azabicyclo[3.1.1]heptanes
Accessing enantiomerically pure azabicyclo[3.1.1]heptanes is crucial for developing chiral drugs. Methodologies for achieving this can be broadly categorized into catalyst-controlled and substrate-controlled approaches.
The use of chiral catalysts to induce enantioselectivity in the formation of the bicyclic ring is a powerful strategy. Recent advances have demonstrated the efficacy of various catalytic systems.
Relay Catalysis: A notable example is the use of In(OTf)₃/iridium relay catalysis to achieve the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane structures. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening followed by an intramolecular enantioselective ring closure guided by a chiral iridium catalyst. chinesechemsoc.org
Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramide, have been employed to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes into chiral cyclobutenes, which are valuable precursors. researchgate.netacs.org In another approach, a chiral phosphoric acid catalyst facilitates the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org
Lewis Acid Catalysis: Chiral Lewis acid catalysis has been successfully applied in the formal (3+3) cycloaddition of bicyclo[1.1.0]butanes with nitrones, assembling congested quaternary carbon centers with high enantiomeric excess (>99% ee). dntb.gov.ua Similarly, copper(I)-catalyzed asymmetric formal [4π+2σ] cycloadditions of bicyclo[1.1.0]butanes and azomethine ylides furnish a diverse array of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereo- and enantioselectivity. acs.orgnih.gov
Table 1: Chiral Catalyst-Controlled Approaches for Azabicyclo[3.1.1]heptane Synthesis
| Catalytic System | Reaction Type | Product Type | Key Features | Citations |
|---|---|---|---|---|
| In(OTf)₃/Iridium | Relay Catalysis | Chiral 2-Azabicyclo[3.1.1]heptanes | Lewis acid-catalyzed ring opening and enantioselective ring closure. | chinesechemsoc.org |
| Chiral Phosphoric Acid | Brønsted Acid Catalysis | Chiral Indolo-bicyclo[3.1.1]heptane | Enantioselective formal (3+3) cycloaddition. | chinesechemsoc.org |
| N-Triflyl Phosphoramide | Brønsted Acid Catalysis | Chiral Cyclobutene Precursors | Enantioselective isomerization of bicyclo[1.1.0]butanes. | researchgate.netacs.org |
| Chiral Lewis Acid | Asymmetric Catalysis | Chiral Hetero-bicyclo[3.1.1]heptanes | Enantioselective formal (3+3) cycloaddition with nitrones. | dntb.gov.ua |
| Copper(I)/Ligand | Asymmetric Catalysis | Chiral 3-Azabicyclo[3.1.1]heptanes | Formal [4π+2σ] cycloaddition with azomethine ylides. | acs.orgnih.gov |
In substrate-controlled synthesis, the inherent stereochemistry of the starting material or a key intermediate directs the stereochemical outcome of subsequent reactions. This is a common strategy for producing diastereomerically pure compounds.
A prime example is the synthesis of diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols. jove.com These compounds are derived from the separated cis and trans isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. jove.comacs.org The well-defined stereochemistry of the separated carboxylic acid isomers dictates the final stereochemistry of the resulting products after further functional group transformations. jove.com
Similarly, the diastereoselective Strecker reaction used to prepare 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione relies on the geometry of the starting 3-oxocyclobutanecarboxylate to establish the desired relative stereochemistry in the cyclobutane (B1203170) intermediate, which is then carried through to the final bicyclic product. chemrxiv.orgchemrxiv.org
Conformational Dynamics within the Bicyclic Framework (e.g., boat and distorted chair conformations)
Unlike the flexible piperidine (B6355638) ring which readily interconverts between chair conformations, the 3-azabicyclo[3.1.1]heptane scaffold is conformationally restricted. researchgate.net This rigidity locks the embedded piperidine-like ring into specific conformations, which is a highly desirable trait for designing molecules with optimal interactions with biological targets.
The stereochemistry of substituents on the bicyclic core dictates the preferred conformation. thieme-connect.comresearchgate.net
Cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes force the piperidine ring to adopt a distorted chair-like conformation . thieme-connect.com
Trans isomers , conversely, are stabilized in an unusual "boat" conformation . jove.comacs.orgthieme-connect.com
This stereochemical control over conformation provides access to distinct three-dimensional shapes from a common scaffold, offering orthogonal opportunities in structure-based drug design. thieme-connect.com
Molecular Structure Analysis via Exit Vector Parameters (EVP)
To quantify and visualize the three-dimensional properties and substituent orientations of these rigid scaffolds, molecular structure analysis using exit vector parameters (EVP) is employed. acs.orgresearchgate.net EVP analysis provides a way to compare the geometry of substituted bicyclic cores to more common monocyclic rings, like piperidine. researchgate.net
This analysis has confirmed the unique conformational behavior of 3-substituted 6-azabicyclo[3.1.1]heptane diastereomers: jove.comacs.orgsynthesisspotlight.com
The EVP for cis isomers reveal that they are three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformer . jove.comacs.orgsynthesisspotlight.com
The EVP for trans isomers show that they can be considered mimics of an unusual "boat" piperidine . jove.comacs.orgsynthesisspotlight.com
Remarkably, analysis has shown that the introduction of fluorine-containing substituents does not cause a negligible change in the conformation of the molecules, highlighting the inherent rigidity of the bicyclic system. researchgate.netcitedrive.com
Table 2: Conformational and EVP Analysis of 3-Substituted 6-Azabicyclo[3.1.1]heptane Isomers
| Isomer | Stabilized Conformation | Piperidine Analog (via EVP) | Citations |
|---|---|---|---|
| Cis | Distorted Chair | 1,4-Disubstituted Chair | jove.comacs.orgthieme-connect.comsynthesisspotlight.com |
| Trans | Boat | 1,4-Disubstituted Boat | jove.comacs.orgthieme-connect.comsynthesisspotlight.com |
Reactivity and Derivatization Strategies for Azabicyclo 3.1.1 Heptane Systems
General Chemical Transformations
The fundamental reactivity of the azabicyclo[3.1.1]heptane scaffold allows for a suite of general chemical transformations that are crucial for the synthesis of more complex molecules.
Oxidation reactions of azabicyclo[3.1.1]heptane derivatives have been demonstrated, typically targeting functional groups attached to the bicyclic core or the nitrogen atom itself. For instance, certain derivatives can be oxidized to form the corresponding oxides. smolecule.com The specific oxidizing agent and reaction conditions depend on the substrate and the desired outcome. For example, the alcohol group in some bicyclo[3.1.1]heptane systems can be oxidized to a carboxylic acid. nih.gov In the case of related oxabicyclo[3.1.1]heptanes, standard Swern oxidation has been used to convert a primary alcohol to an aldehyde, which can be further oxidized to a carboxylic acid using sodium chlorite (B76162) (NaClO2). nih.gov
| Starting Material | Oxidizing Agent(s) | Product | Yield |
| (6-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Swern Oxidation (oxalyl chloride, DMSO, Et3N) | 6-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde | Not specified |
| 6-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde | Sodium chlorite (NaClO2) | 6-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | Not specified |
| Alcohol-substituted 3-oxabicyclo[3.1.1]heptane | Not specified | Carboxylic acid substituted 3-oxabicyclo[3.1.1]heptane | 68% |
Reduction reactions are commonly employed to transform functional groups on the azabicyclo[3.1.1]heptane skeleton. A notable example is the reduction of spirocyclic oxetanyl nitriles, which serves as a general method for accessing 3-azabicyclo[3.1.1]heptanes. researchgate.net The nitrile group in compounds like 2-azabicyclo[3.1.1]heptane-1-carbonitrile can be selectively reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH4), often in high yields of 93–99%. smolecule.com Similarly, ester functionalities can be reduced, although in some cases, this can lead to ring opening rather than the formation of the desired bicyclic alcohol. nih.gov Borane complexes, such as BH3∙Me2S, have also been effectively used for the reduction of amide functionalities within the bicyclic system. chemrxiv.org
| Starting Material | Reducing Agent | Product | Yield |
| Spirocyclic oxetanyl nitriles | Lithium aluminum hydride (LiAlH4) | 3-Azabicyclo[3.1.1]heptanes | Not specified |
| 2-Azabicyclo[3.1.1]heptane-1-carbonitriles | Lithium aluminum hydride (LiAlH4) | (2-Azabicyclo[3.1.1]heptan-1-yl)methanamine | 93-99% |
| N-protected 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative | BH3∙Me2S | N-protected 1-amino-3-azabicyclo[3.1.1]heptane | 93% |
Substitution reactions on the azabicyclo[3.1.1]heptane core allow for the introduction of diverse functionalities. smolecule.com These reactions are crucial for creating analogues of known drugs and for exploring the structure-activity relationships of these compounds. For example, the antihistamine drug Rupatidine has been modified by replacing its pyridine (B92270) ring with a 3-azabicyclo[3.1.1]heptane core, leading to a significant improvement in physicochemical properties. researchgate.net The specific conditions for substitution reactions depend heavily on the nature of the starting material and the desired substituent.
Functional Group Interconversions and Post-Synthetic Modifications
Beyond general transformations, specific strategies for functional group interconversions and post-synthetic modifications have been developed to create highly functionalized and structurally diverse azabicyclo[3.1.1]heptane derivatives.
The synthesis of 2- and 3-azabicyclo[3.1.1]heptenes (aza-BCHepes) has been achieved through catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides. nih.govacs.org These aza-BCHepes are valuable intermediates that can undergo a variety of postcatalytic transformations. These transformations provide access to valuable azabicyclic compounds, including saturated 2- and 3-azabicyclo[3.1.1]heptanes and rigid bicyclic amino esters. nih.govacs.org The synthetic utility of these methods has been demonstrated through scale-up reactions and the generation of diverse derivatives. nih.govacs.orgrsc.orgrsc.org
The introduction of fluorine into the 6-azabicyclo[3.1.1]heptane scaffold has been explored as a strategy to modulate the physicochemical properties of these piperidine (B6355638) analogs for drug discovery. zendy.ioresearchgate.net Convenient synthetic routes to various fluorinated derivatives, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes, have been developed. zendy.ioresearchgate.net
Selective fluorination can be achieved using commercially available fluorinating agents. zendy.ioresearchgate.net For instance, nucleophilic fluorination of a corresponding alcohol or ketone can yield mono- and difluorinated derivatives. researchgate.net
Fluorodecarboxylation represents another powerful method for introducing fluorine. This reaction involves the replacement of a carboxylic acid group with a fluorine atom. ethernet.edu.et For example, the reaction of carboxylic acids with xenon difluoride (XeF2) can lead to fluorodecarboxylation. acs.org A specific method for the selective fluorodecarboxylation of dicarboxylic acids on the 6-azabicyclo[3.1.1]heptane core has been used to prepare fluorinated amino acid derivatives. researchgate.net
| Precursor | Reagent(s) | Product |
| N-Boc-6-azabicyclo[3.1.1]heptan-3-ol | Morpholinosulfur trifluoride (Morph-DAST) | N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptan-3-one | Not specified | N-Boc-3,3-difluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Selective fluorodecarboxylation | N-Boc-3-carboxy-3-fluoro-6-azabicyclo[3.1.1]heptane |
| N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid | Sulfur tetrafluoride (SF4) | N-Boc-3-trifluoromethyl-6-azabicyclo[3.1.1]heptane |
Oxidative Decarboxylation and Monodecarboxylation
Decarboxylation reactions of substituted azabicyclo[3.1.1]heptane systems serve as powerful tools for introducing new functionalities and modifying the core scaffold. Studies on analogues, particularly N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, have provided significant insights into these transformations.
Oxidative Decarboxylation: The oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid has been effectively achieved using lead(IV) acetate (B1210297) (Pb(OAc)₄). This reaction proceeds to furnish a 2,6-methanopiperidone derivative. researchgate.netbohrium.comresearchgate.net This transformation highlights a method for converting a dicarboxylic acid derivative into a bicyclic lactam, which can be a valuable synthetic intermediate. While direct studies on 6-ethoxy-3-azabicyclo[3.1.1]heptane bearing a 3,3-dicarboxylic acid moiety are not extensively documented, the principles from the 6-aza analogue suggest a viable pathway for similar transformations.
Monodecarboxylation: The selective removal of a single carboxyl group from N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid leads to the formation of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. researchgate.netbohrium.comresearchgate.net This process yields a mixture of cis and trans diastereomers, which are reportedly separable. researchgate.netbohrium.comresearchgate.net This strategy is crucial for accessing monosubstituted derivatives that can be further elaborated. The resulting carboxylic acid functionality serves as a handle for a variety of subsequent chemical modifications.
A summary of these decarboxylation strategies on the analogous 6-azabicyclo[3.1.1]heptane system is presented below:
| Starting Material | Reagent/Condition | Product(s) | Reference(s) |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Pb(OAc)₄ | 2,6-Methanopiperidone derivative | researchgate.netbohrium.comresearchgate.net |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Monodecarboxylation | cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids | researchgate.netbohrium.comresearchgate.net |
Regioselective Functionalization Approaches
The ability to selectively introduce functional groups at specific positions on the 3-azabicyclo[3.1.1]heptane core is critical for its application in medicinal chemistry and materials science. The regioselectivity of these reactions is influenced by the inherent electronic and steric properties of the bicyclic system, as well as by the nature of existing substituents, such as the 6-ethoxy group in the target compound.
While direct experimental data on the regioselective functionalization of this compound is limited in publicly available literature, general principles and findings from related systems can provide valuable guidance.
Functionalization of Bridgehead Positions: The bridgehead positions (C1 and C5) of the bicyclo[3.1.1]heptane framework are key sites for introducing molecular diversity. Recent research has demonstrated that the bridgehead position of aza-bicyclo[3.1.1]heptanes can be functionalized using mild, photocatalytic Minisci-like conditions. acs.org This method allows for the introduction of various heterocycles from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids, providing access to structures that are valuable as potential bioisosteres of meta-substituted pyridines. acs.org The electronic nature of the 6-ethoxy group, being electron-donating, may influence the reactivity of the bridgehead positions in such radical-based reactions.
Functionalization via Lithiation: Lithiation followed by quenching with an electrophile is a common strategy for the functionalization of heterocyclic systems. For the 3-azabicyclo[3.1.1]heptane core, this approach has been used to introduce substituents at various positions. For instance, in a related system, a Boc-protected intermediate was treated with n-BuLi to generate a lithiated species at position 5, which was then quenched with an electrophilic fluorine source. The presence of the 6-ethoxy group in this compound would likely influence the regioselectivity of deprotonation. The ethoxy group's electron-donating character and potential to coordinate with the lithium cation could direct the deprotonation to an adjacent position.
Influence of the 6-Ethoxy Group: The 6-ethoxy group is expected to exert a significant directing effect in various functionalization reactions. Its electron-donating nature through resonance could activate the bicyclic system towards electrophilic attack, although the strained nature of the ring system often favors radical or nucleophilic pathways. In reactions involving charged intermediates, the oxygen atom of the ethoxy group could act as a coordinating site, thereby influencing the stereochemical and regiochemical outcome of the reaction. Further empirical studies are necessary to fully elucidate the directing effects of the 6-ethoxy substituent on the 3-azabicyclo[3.1.1]heptane scaffold.
A summary of potential regioselective functionalization approaches is provided below:
| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Potential Influence of 6-Ethoxy Group | Reference(s) (for analogous systems) |
| Photocatalytic Minisci | Bridgehead (C1/C5) | N-hydroxyphthalimide esters, photocatalyst, light | May influence radical reactivity at bridgehead positions. | acs.org |
| Lithiation-Electrophilic Trap | C2, C4, or Bridgehead | Organolithium reagent (e.g., n-BuLi), then electrophile | May direct lithiation to adjacent positions via coordination or induction. |
Computational Chemistry and Theoretical Investigations of Azabicyclo 3.1.1 Heptanes
Quantum Chemical Studies on Molecular Structures and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structures and energetic landscapes of azabicyclo[3.1.1]heptane systems. These studies provide precise data on bond lengths, angles, and the relative stabilities of different isomers and conformers.
For instance, computational studies on related bicyclic amines have successfully determined the relative stabilities of various prototropic tautomers by calculating their Gibbs free energies beilstein-journals.org. In the case of bicyclic triamines containing a similar bridged structure, calculations at the Hartree-Fock level (HF/6-31+G*) have been used to model the geometries of different conformations, such as syn-open, anti-open, and syn-closed forms, revealing which structures are stable and which revert to more favorable conformations upon optimization researchgate.net.
DFT calculations can be applied to predict the electronic properties, such as HOMO/LUMO energy levels, which are crucial for assessing the reactivity of the 6-ethoxy-3-azabicyclo[3.1.1]heptane molecule.
Mechanistic Elucidation of Synthetic Transformations via Computational Modeling
Computational modeling is a key asset in deciphering the complex reaction mechanisms involved in the synthesis of azabicyclo[3.1.1]heptane derivatives. By mapping the energy profiles of potential reaction pathways, researchers can identify the most likely sequence of events at a molecular level.
Several syntheses of the azabicyclo[3.1.1]heptane core have been supported by mechanistic experiments and DFT calculations. nih.gov A notable example is the Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones to produce 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com Computational analysis supported a mechanism involving the nucleophilic addition of the nitrone to the bicyclobutane, followed by an intramolecular cyclization. bohrium.com
Similarly, the synthesis of enantiopure 2-azabicyclo[3.1.1]heptane derivatives through a formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes was rationalized using DFT calculations. nih.gov These computational investigations are often essential for understanding stereochemical outcomes and optimizing reaction conditions for improved yields and selectivity.
Analysis of Bond Dissociation Enthalpies and Molecular Geometries
The analysis of bond dissociation enthalpy (BDE) provides fundamental information about the chemical stability of a molecule. While specific BDE values for this compound are not documented, data from related cyclic and aliphatic amines offer valuable estimations.
Photoacoustic calorimetry and ab initio calculations have been used to determine the α-C-H BDEs for a wide range of amines. canada.caacs.orgacs.org These studies have established that for typical unconstrained secondary amines, the α(C-H) BDE is approximately 91 kcal/mol (~381 kJ/mol). nih.gov However, the constrained geometry of the bicyclic system in azabicyclo[3.1.1]heptane significantly influences these values. The geometry of the resulting radical and its orbital alignment with the nitrogen lone pair are critical. nih.gov In cyclic systems, conformational constraints can either favor or disfavor the three-electron, two-orbital interaction that stabilizes the α-carbon radical, thus altering the BDE. For the five-membered pyrrolidine (B122466) ring, the radical adopts an envelope conformation that lowers the BDE by about 8 kJ/mol compared to typical secondary amines due to a reduction of strain upon its formation. acs.org This principle suggests that the strained nature of the azabicyclo[3.1.1]heptane ring system will have a pronounced effect on its BDEs.
| Compound | Bond | Experimental BDE (kJ/mol) | Calculation Method |
|---|---|---|---|
| Trimethylamine | α-C-H | 372 ± 10 | Photoacoustic Calorimetry acs.org |
| Triethylamine | α-C-H | 381 ± 10 | Photoacoustic Calorimetry acs.org |
| Piperidine (B6355638) | α-C-H | 385 ± 10 | Photoacoustic Calorimetry acs.org |
| Pyrrolidine | α-C-H | 377 ± 10 | Photoacoustic Calorimetry acs.org |
| Morpholine | α-C-H | 389 ± 10 | Photoacoustic Calorimetry acs.org |
Molecular Modeling and Simulation for Conformational Space Classification
The rigid bicyclic structure of azabicyclo[3.1.1]heptane derivatives significantly restricts their conformational freedom compared to flexible monocytic rings like piperidine. Molecular modeling and simulation techniques are employed to explore and classify the available conformational space.
One powerful technique is the use of exit vector parameters (EVP) to analyze molecular structures. A study on 3-substituted 6-azabicyclo[3.1.1]heptanes used EVP to reveal that cis isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. acs.org In contrast, the trans isomers were found to be comparable to an unusual "boat" conformation of piperidine. acs.org This type of analysis is crucial for drug design, where the spatial orientation of substituents determines binding affinity to biological targets. researchgate.net
Molecular dynamics (MD) simulations provide further insight into the behavior of these molecules in solution. researchgate.netfigshare.com By simulating the movement of the molecule over time, researchers can understand conformational exchange, including the isomerization of amide bonds in related bicyclic amino acid oligomers. researchgate.net Such simulations can help determine the free energy profiles of different conformations and predict the most stable structures in a given environment. figshare.com
Advanced Spectroscopic and Structural Characterization of Azabicyclo 3.1.1 Heptanes
X-ray Crystallography for Elucidating Absolute and Relative Stereochemistry
X-ray crystallography stands as a paramount technique for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules. bohrium.com By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of every atom.
For azabicyclo[3.1.1]heptane derivatives, this technique is crucial for establishing the conformation of the bicyclic ring system and the stereochemical orientation of substituents. While a specific crystallographic study for 6-Ethoxy-3-azabicyclo[3.1.1]heptane is not detailed in the available literature, the methodology is routinely applied to analogous structures. umich.edu For instance, in the case of a related 6-hydroxy-3-azabicyclo[3.1.1]heptane derivative, X-ray analysis would be the definitive method to confirm its stereochemistry. The analysis would confirm the puckering of the cyclobutane (B1203170) and piperidine (B6355638) rings and definitively assign the ethoxy group to either the endo or exo position relative to the bicyclic framework. The ability to grow suitable single crystals is often the primary challenge, but when successful, the resulting data provides unequivocal structural proof. bohrium.com
Table 1: Key Structural Information from X-ray Crystallography
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Provides fundamental data about the crystal packing. |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the bicyclo[3.1.1]heptane framework and the geometry of the ethoxy substituent. |
| Torsional Angles | Angles between four consecutively bonded atoms. | Defines the puckering and conformation of the heterocyclic rings. |
| Stereochemistry | The spatial arrangement of atoms, including relative and absolute configuration. | Unambiguously determines if the ethoxy group is in the endo or exo position. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds in solution. ipb.pt For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provides comprehensive structural data. ipb.ptbldpharm.com
The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group—a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–). The protons on the azabicyclo[3.1.1]heptane skeleton would present as a series of complex multiplets due to intricate spin-spin coupling. The ¹³C NMR spectrum complements this by showing distinct resonances for each unique carbon atom in the molecule. Advanced techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons, aiding in the complete assignment of the bicyclic system.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
|---|---|---|---|
| ¹H | ~1.2 | Triplet | Ethoxy –CH₃ |
| ¹H | ~3.5 | Quartet | Ethoxy –OCH₂– |
| ¹H | 2.5 - 4.0 | Multiplets | Protons on the azabicyclo[3.1.1]heptane core |
| ¹³C | ~15 | Single | Ethoxy –CH₃ |
| ¹³C | ~65 | Single | Ethoxy –OCH₂– |
| ¹³C | 40 - 70 | Multiple | Carbons of the azabicyclo[3.1.1]heptane core |
Note: This table represents predicted values based on general chemical shift ranges for similar structural motifs. Actual experimental data can be sourced from chemical suppliers. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. umich.edu Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the determination of a unique molecular formula.
For this compound, the molecular formula is C₈H₁₅NO. Using HRMS with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The measured m/z value would be compared against the calculated exact mass to confirm the compound's identity with high confidence. This technique is a standard procedure in the characterization of novel heterocyclic compounds. umich.edu
Table 3: HRMS Data for Molecular Identification
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Calculated Exact Mass (Monoisotopic) | 141.1154 Da |
| Ionization Mode | ESI (Electrospray Ionization) |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 142.1226 |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Mechanistic Insight)
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing insight into its electronic structure and potential reactivity in electron transfer processes. mdpi.com While specific CV data for this compound is not available, studies on structurally related compounds, such as 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), offer a model for its potential electrochemical behavior. nih.gov
In such studies, the compound is subjected to a varying potential, and the resulting current is measured. researchgate.net For ABHOL, the cyclic voltammogram was found to be reproducible after the initial cycle, enabling the analysis of its electrochemical oxidation. nih.gov The performance of ABHOL as an electrochemical probe was found to be efficient, comparable to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), whose activity is enhanced by its bicyclic structure. nih.gov A similar CV analysis of this compound would characterize the oxidation potential of the tertiary amine within the strained bicyclic system. This would help in understanding how the molecular geometry influences the accessibility and stability of the nitrogen's lone pair of electrons for electrochemical reactions.
Table 4: Representative Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Oxidation Potential (Epa) | The potential at which the peak anodic (oxidation) current occurs. | Indicates the ease of removing an electron from the nitrogen atom. |
| Reduction Potential (Epc) | The potential at which the peak cathodic (reduction) current occurs. | Indicates the ease of adding an electron to the oxidized species (if the process is reversible). |
| Peak Current (Ipa, Ipc) | The magnitude of the current at the oxidation or reduction peak. | Relates to the concentration of the analyte and the kinetics of the electron transfer. |
| Reversibility | A measure of how readily the oxidized species can be reduced back to its original form. | Provides insight into the stability of the radical cation formed upon oxidation. |
The Role of 6 Ethoxy 3 Azabicyclo 3.1.1 Heptane and Its Scaffold in Chemical Innovation
The quest for novel molecules with enhanced properties is a perpetual driving force in chemical research and development. In this context, the exploration of unique three-dimensional scaffolds has become paramount. The 3-azabicyclo[3.1.1]heptane framework, the core of 6-Ethoxy-3-azabicyclo[3.1.1]heptane, has emerged as a significant contributor to this endeavor. Its rigid, bicyclic structure offers a distinct departure from the flat, two-dimensional nature of many common chemical motifs, thereby opening new avenues for innovation.
Q & A
Q. What are the key synthetic methodologies for preparing 6-Ethoxy-3-azabicyclo[3.1.1]heptane?
The synthesis typically involves constructing the bicyclic framework through cyclization reactions. For example:
- Condensation strategies : Similar bicyclic amines (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) are synthesized via intramolecular cyclization of keto-amine precursors under acidic conditions .
- Protection/deprotection : Boc-protected derivatives (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane) are synthesized using tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses .
- Ethoxy introduction : The ethoxy group may be introduced via nucleophilic substitution or etherification at the 6-position of preformed azabicyclo scaffolds.
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : Proton and carbon NMR can resolve bridgehead protons and substituent positions (e.g., ethoxy group at C6). For similar compounds, NMR data show characteristic peaks for bicyclic protons at δ 2.5–4.0 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., molecular ion peaks at m/z ~155 for CHNO).
- X-ray crystallography : Used to resolve stereochemistry in related azabicyclo compounds, though no direct data exists for this derivative .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral auxiliaries : Use enantioselective catalysts (e.g., chiral amines or transition metals) during cyclization. Evidence from similar bicyclic amines shows that asymmetric hydrogenation can achieve >90% enantiomeric excess (ee) .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers post-synthesis.
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents may enhance ee, as demonstrated for Boc-protected derivatives .
Q. What are the computational approaches to predict the compound’s bioactivity?
- Molecular docking : Dock the compound into target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. The ethoxy group’s steric and electronic effects can be compared to benzyl or methyl substituents in related bicyclic amines .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity data from analogs (e.g., antibacterial or CNS-targeting derivatives) .
Q. How do reaction conditions affect yield in multi-step syntheses?
- Temperature control : Higher temperatures (>100°C) may promote cyclization but risk decomposition. For example, reflux in toluene is used for azabicyclo[3.1.1]heptane derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Catalyst optimization : Palladium or nickel catalysts enhance coupling steps. A study on 3-azabicyclo[3.2.0]heptane derivatives achieved 75% yield using Pd(OAc) .
Data Contradictions and Resolution
Q. Conflicting reports on the stability of the ethoxy group under acidic conditions
Q. Discrepancies in reported biological activity of azabicyclo derivatives
- Issue : Variations in antibacterial efficacy across studies.
- Resolution : Substituent positioning (e.g., C6 ethoxy vs. C3 benzyl) significantly alters bioavailability. Molecular dynamics simulations suggest ethoxy groups enhance membrane permeability compared to bulkier substituents .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Azabicyclo[3.1.1]heptane Derivatives
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Intramolecular cyclization | 65 | HSO, reflux | |
| Boc-protection route | 52 | BocO, DCM, RT | |
| Palladium-catalyzed | 75 | Pd(OAc), DMF, 80°C |
Q. Table 2. Spectroscopic Data for Related Compounds
| Compound | NMR (δ, ppm) | IR (cm) | Reference |
|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | 2.8–3.2 (bridgehead H) | 1670 (C=O) | |
| Ethyl 3-azido-2-hydroxycyclopentanecarboxylate | 4.21 (q, J=7.2 Hz) | 1738 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
